molecular formula C6H8N2O5 B1457459 3-Nitroisonicotinaldehyde dihydrate CAS No. 1087734-75-5

3-Nitroisonicotinaldehyde dihydrate

Cat. No. B1457459
CAS RN: 1087734-75-5
M. Wt: 188.14 g/mol
InChI Key: WTMBABSAJGOCPB-UHFFFAOYSA-N
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Description

3-Nitroisonicotinaldehyde dihydrate is a chemical compound with the molecular formula C6H8N2O5 . It has an average mass of 188.138 Da and a monoisotopic mass of 188.043320 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . More detailed structural analysis would require specific experimental data or computational modeling.


Physical And Chemical Properties Analysis

This compound has an average mass of 188.138 Da and a monoisotopic mass of 188.043320 Da . More detailed physical and chemical properties would require specific experimental data or computational modeling.

Scientific Research Applications

Synthesis and Chemical Applications

3-Nitroisonicotinaldehyde dihydrate is a compound involved in various synthetic and chemical applications. For instance, it can be a precursor in the synthesis of 2-glyco-3-nitro-2H-chromenes, which exhibit significant antiproliferative activity against human solid tumor cell lines. These compounds are prepared through one-pot oxa-Michael-Henry-dehydration reactions, showcasing the versatility of 3-nitro derivatives in constructing biologically active molecules (Luque-Agudo et al., 2019).

Additionally, this compound and its derivatives play a role in materials science, particularly in the development of molecular diodes and nano-actuators. These applications leverage the charge-induced conformational changes of nitro derivatives for electronic and mechanical control at the nanoscale, indicating a potential for these compounds in the creation of molecular-scale devices (Derosa et al., 2003).

Biological and Medicinal Research

In the realm of biological and medicinal research, the derivatives of 3-nitroisonicotinaldehyde exhibit diverse activities. They have been explored for their antibacterial properties, with some 3-nitro-2H-chromene derivatives showing promising antibacterial activities against Gram-positive bacteria. This suggests potential applications of these compounds in addressing bacterial infections (Li et al., 2018).

Moreover, the endophytic fungi producing 3-nitropropionic acid, a related compound, exhibit potent antimycobacterial activity, hinting at the possible role of 3-nitro derivatives in combating mycobacterial diseases. This discovery also raises interesting questions about the role of endophytes in the biosynthesis of nitro compounds within host plants (Chomcheon et al., 2005).

Safety and Hazards

The safety data sheet for 3-Nitroisonicotinaldehyde indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

3-nitropyridine-4-carbaldehyde;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3.2H2O/c9-4-5-1-2-7-3-6(5)8(10)11;;/h1-4H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMBABSAJGOCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)[N+](=O)[O-].O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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